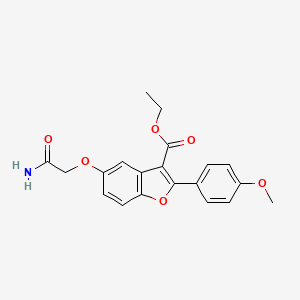
ethyl 5-(carbamoylmethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(carbamoylmethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.12123733 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Benzofuran derivatives, including ethyl 5-(carbamoylmethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116) through mechanisms involving oxidative stress and mitochondrial dysfunction .
1.2 Anti-inflammatory Properties
Research indicates that benzofuran compounds possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Case Study : A study highlighted in Phytotherapy Research reported that certain benzofuran derivatives reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuropharmacology
2.1 Neuroprotective Effects
this compound has shown potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
- Case Study : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its role as a neuroprotective agent .
Synthetic Applications
3.1 Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
- Synthesis Methodology : The synthesis typically involves multi-step reactions starting from readily available precursors, employing methods such as esterification and cyclization to construct the benzofuran core with specific functional groups .
Data Table: Summary of Applications
Properties
IUPAC Name |
ethyl 5-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-3-25-20(23)18-15-10-14(26-11-17(21)22)8-9-16(15)27-19(18)12-4-6-13(24-2)7-5-12/h4-10H,3,11H2,1-2H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEZITSOXUGKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













